REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][OH:8])[CH:5]=[CH:4][N:3]=[CH:2]1.[CH3:9][O:10][CH2:11][C:12](OC)=[O:13]>C[O-].[Na+].C1(C)C=CC=CC=1>[CH3:9][O:10][CH2:11][C:12]([O:8][CH2:7][CH2:6][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)=[O:13] |f:2.3|
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)CCO
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
COCC(=O)OC
|
Name
|
sodium methoxide
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours
|
Duration
|
20 h
|
Type
|
DISTILLATION
|
Details
|
while distilling off the methanol
|
Type
|
CUSTOM
|
Details
|
formed during the reaction
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
DISTILLATION
|
Details
|
by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(=O)OCCN1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 166 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |